molecular formula C19H11Cl2NO3 B1387622 1-{4-[(2E)-3-(3,4-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione CAS No. 949923-52-8

1-{4-[(2E)-3-(3,4-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione

Cat. No.: B1387622
CAS No.: 949923-52-8
M. Wt: 372.2 g/mol
InChI Key: VGHSVKNCWPTFGY-KRXBUXKQSA-N
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Description

1-{4-[(2E)-3-(3,4-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrrole ring fused with a phenyl group and a dichlorophenyl prop-2-enoyl moiety, making it a valuable molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(2E)-3-(3,4-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction between 3,4-dichlorobenzaldehyde and acetophenone to form the intermediate chalcone. This intermediate then undergoes cyclization with maleimide under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(2E)-3-(3,4-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl and pyrrole rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-{4-[(2E)-3-(3,4-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action

Properties

IUPAC Name

1-[4-[(E)-3-(3,4-dichlorophenyl)prop-2-enoyl]phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2NO3/c20-15-7-1-12(11-16(15)21)2-8-17(23)13-3-5-14(6-4-13)22-18(24)9-10-19(22)25/h1-11H/b8-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHSVKNCWPTFGY-KRXBUXKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC2=CC(=C(C=C2)Cl)Cl)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[(2E)-3-(3,4-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione
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1-{4-[(2E)-3-(3,4-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione
Reactant of Route 3
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1-{4-[(2E)-3-(3,4-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione
Reactant of Route 4
1-{4-[(2E)-3-(3,4-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione
Reactant of Route 5
1-{4-[(2E)-3-(3,4-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione
Reactant of Route 6
1-{4-[(2E)-3-(3,4-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione

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